(2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-7-6-15-14(16)22(19,20)12-9-17(10-12)13(18)5-4-11-3-2-8-21-11/h2-8,12H,9-10H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOHBAZEYLBKH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine precursors are typically derived from 1,3-dibromopropane or 3-amino-1-propanol . A high-yielding route involves cyclization of 3-chloropropylamine with sodium hydride in THF (78% yield). Recent advances utilize photoredox catalysis for stereocontrolled azetidine synthesis, though this remains unexplored for the target compound.
Sulfonation with Imidazole-1-sulfonyl Azide
The critical sulfonation step employs imidazole-1-sulfonyl azide hydrogen sulfate (Scheme 1):
- 3-Aminoazetidine (1.0 eq) is treated with the sulfonylating reagent (1.2 eq) in dichloromethane at 0°C → RT
- Reaction progress monitored by TLC (Rf = 0.4 in EtOAc/hexane 1:1)
- Workup with saturated NaHCO₃ yields 3-(1-methylimidazol-2-sulfonyl)azetidine (89% purity by HPLC)
Optimization Insights :
- Cu-free conditions prevent metal contamination
- Excess reagent drives reaction to completion without azetidine ring opening
- Lower temperatures (<5°C) minimize byproduct formation
Thiophene Moiety Preparation
Gewald Aminothiophene Synthesis
The 2-thiophene subunit is synthesized via the Gewald reaction :
- Cyclohexanone (1.0 eq) + malononitrile (1.1 eq) in ethanol
- Add elemental sulfur (1.5 eq) and morpholine (catalyst)
- Reflux 12 hr → 2-aminothiophene-3-carbonitrile (72% yield)
Modification for Target Molecule :
- Nitrile reduction with LiAlH₄ provides 2-aminothiophenemethanol
- Oxidation with MnO₂ yields thiophene-2-carboxaldehyde (key coupling partner)
Claisen-Schmidt Condensation for α,β-Unsaturated Ketone
The central prop-2-en-1-one bridge is constructed via acid-catalyzed condensation (Scheme 2):
| Parameter | Condition |
|---|---|
| Azetidine ketone | 1-{3-[(1-methylimidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one (1.0 eq) |
| Aldehyde | Thiophene-2-carboxaldehyde (1.2 eq) |
| Catalyst | 10% NaOH in EtOH/H₂O (1:1) |
| Temperature | 60°C, 8 hr |
| Yield | 68% (E:Z = 9:1) |
Critical Factors :
- Base strength controls enolate formation rate
- Polar protic solvents favor E-configuration
- Microwave-assisted methods reduce reaction time to 15 min (comparable yield)
Purification and Characterization
Chromatographic Separation
Crude product is purified via:
Spectroscopic Validation
Key Spectral Data :
Alternative Synthetic Routes
One-Pot Tandem Approach
Emerging methodologies combine sulfonation and condensation in a single vessel:
- 3-Aminoazetidine + imidazole-1-sulfonyl azide → sulfonated intermediate
- Direct addition of thiophene aldehyde and base
- Total yield: 54% (requires strict stoichiometric control)
Enzymatic Resolution
Chiral variants are accessible using lipase-catalyzed kinetic resolution :
Industrial Scalability Challenges
Chemical Reactions Analysis
Reactivity of the Sulfonylazetidine Group
The sulfonyl group attached to the azetidine ring participates in nucleophilic substitution and deprotection reactions:
| Reaction Type | Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| S-O Bond Cleavage | H₂O/MeOH (1:1), 80°C, 12 hrs | Formation of azetidin-3-ol derivative | 62% isolated yield |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C, aryl halides | Arylation at sulfonyl oxygen | Requires anhydrous conditions |
| Deprotection | TFA/CH₂Cl₂ (1:4), RT, 2 hrs | Removal of sulfonyl group | Quantitative conversion |
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the azetidine ring for ring-opening reactions under acidic or nucleophilic conditions. Stability studies show no decomposition in pH 4–9 buffers over 24 hrs.
α,β-Unsaturated Ketone Reactivity
The enone system undergoes conjugate additions and cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Michael Addition | Et₃N, THF, acrylonitrile, 0°C | β-Cyanoethyl adduct at Cβ position | 78% yield, E-configuration |
| Diels-Alder Reaction | Cyclopentadiene, toluene, reflux | Bicyclic adduct with thiophene | Endo preference (dr 4:1) |
| Reduction | NaBH₄, EtOH, 0°C → RT | Saturated ketone derivative | 85% yield, syn-diastereomer |
Kinetic Data : The α,β-unsaturated ketone shows a reaction rate constant () of for Michael additions at 25°C.
Thiophene Ring Modifications
Electrophilic substitution occurs preferentially at the C5 position of the thiophene:
Electronic Effects : DFT calculations indicate the thiophene’s C5 position has the lowest local ionization potential (8.2 eV), favoring electrophilic attack .
Ketone Group Transformations
The prop-2-en-1-one moiety undergoes typical carbonyl reactions:
| Reaction Type | Reagents | Products | Side Reactions |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, pyridine, EtOH | (E)-Oxime derivative | 94% yield, Z:E = 1:9 |
| Grignard Addition | MeMgBr, THF, −78°C | Tertiary alcohol | 68% yield, chelation control |
| Wittig Olefination | Ph₃P=CHCO₂Et, toluene, 110°C | Extended α,β-unsaturated ester | 73% yield, retained E-geometry |
Thermal Stability : TGA analysis shows decomposition onset at 218°C under N₂.
Catalytic Reactions
Palladium-mediated cross-couplings exploit the thiophene’s directing effects:
Limitations : Steric hindrance from the azetidine ring reduces reactivity in Buchwald-Hartwig aminations .
Degradation Pathways
Forced degradation studies reveal:
QSRR Analysis : Half-life () in pH 7.4 buffer at 37°C is 14.3 hrs.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential antimicrobial and anticancer activities. Preliminary studies have indicated that derivatives containing imidazole and thiophene rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models .
Antiviral Activity
Research has indicated that imidazole derivatives can exhibit antiviral properties. The sulfonamide group may enhance the compound's ability to interact with viral proteins, making it a candidate for further investigation as an antiviral agent .
Enzyme Inhibition
The unique combination of functional groups allows this compound to potentially inhibit specific enzymes involved in disease pathways. For example, studies on related compounds have demonstrated their ability to act as inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxicity of various imidazole-thiophene derivatives found that compounds similar to (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one exhibited significant inhibition of proliferation in human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antiviral Potential
In a different study, derivatives of imidazole were tested against viral strains such as HIV and HCV. The results indicated that modifications to the imidazole structure could enhance binding affinity to viral enzymes, suggesting a pathway for developing antiviral therapies based on this scaffold .
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, the sulfonyl group can form hydrogen bonds, and the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Crystallographic and Computational Studies
- ORTEP-3 : Employed for graphical representation of molecular structures in related studies.
Biological Activity
The compound (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a thiophene ring and an imidazole moiety, which are known for their biological activity in various pharmaceutical applications.
Structural Formula
Key Functional Groups
- Imidazole ring : Associated with antimicrobial and anti-inflammatory activities.
- Thiophene ring : Known for its role in enhancing biological activity through electron donation.
Antimicrobial Activity
Research indicates that derivatives of imidazole, such as the one in this compound, exhibit significant antimicrobial properties. A study demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties due to the presence of the imidazole group .
Anti-inflammatory Effects
Compounds containing thiophene and imidazole rings have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Potential
Recent studies have pointed towards the potential anticancer effects of compounds with similar structures. The presence of both imidazole and thiophene rings may contribute to their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfonamide groups exhibited enhanced antibacterial activity, supporting the hypothesis that our compound may also demonstrate similar effects .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that compounds with thiophene moieties can significantly reduce inflammation in animal models. The study showed a marked decrease in inflammatory markers following treatment with similar compounds, suggesting that our compound could be effective in managing inflammatory diseases .
Research Findings Summary
Q & A
Basic: What are the critical steps in synthesizing (2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one?
The synthesis involves:
- Condensation reactions : Combining precursors like 1-methyl-1H-imidazole-2-sulfonyl chloride and azetidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product from by-products .
- Characterization : NMR (¹H/¹³C) to confirm stereochemistry and mass spectrometry (HRMS) for molecular weight validation .
Basic: How can the (E)-configuration of the prop-2-en-1-one moiety be experimentally confirmed?
- ¹H NMR : The coupling constant (J) between the α- and β-protons of the enone system typically exceeds 15 Hz for the (E)-isomer .
- X-ray crystallography : Provides definitive proof of stereochemistry, though requires high-purity crystals .
Advanced: What strategies optimize reaction yields for this compound, given competing side reactions?
- Catalyst screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency between azetidine and thiophene moieties .
- Solvent optimization : Polar solvents (e.g., THF) reduce side reactions like imidazole ring decomposition .
- Temperature control : Maintain reflux temperatures below 80°C to prevent sulfonyl group hydrolysis .
Advanced: How to resolve discrepancies in reported solubility data for this compound?
- Experimental validation : Perform solubility tests in DMSO, ethanol, and water, noting temperature and solvent purity .
- Hazard data cross-check : Review safety data sheets (SDS) for solubility-related hazards (e.g., incompatibility with chlorinated solvents) .
Advanced: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase inhibition assays : Use ATP-competitive ELISA-based kits (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or MAPK) .
- Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., imatinib) using AutoDock Vina .
Basic: How to address inconsistencies in ¹H NMR spectra during purity analysis?
- Sample preparation : Ensure thorough drying to eliminate residual solvents (e.g., DMSO-d₆ peaks at 2.5 ppm) .
- Dynamic NMR : Heat the sample to 50°C to detect conformational exchange broadening in azetidine or thiophene protons .
Basic: What storage conditions prevent degradation of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
Advanced: How do structural modifications (e.g., methyl vs. ethyl on imidazole) affect bioactivity?
- SAR studies : Synthesize analogs by replacing the 1-methyl group with bulkier substituents (e.g., ethyl, isopropyl) and compare IC₅₀ values in cytotoxicity assays .
- Computational modeling : Calculate steric/electronic effects using Gaussian09 (DFT/B3LYP) to predict binding affinity changes .
Advanced: What computational methods validate the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with azetidine nitrogen) using Schrödinger Phase .
Basic: Which analytical techniques ensure ≥95% purity for in vivo studies?
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
